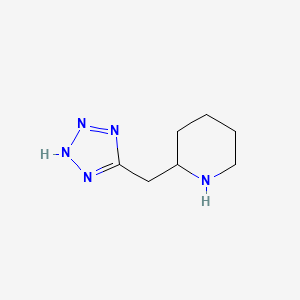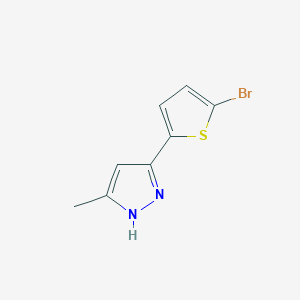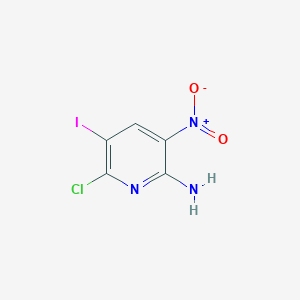![molecular formula C10H17NO4 B2721865 N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide CAS No. 2305280-99-1](/img/structure/B2721865.png)
N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide, also known as HEMA, is a chemical compound that belongs to the class of hydroxyalkyl methacrylate monomers. HEMA is widely used in the field of dentistry and ophthalmology due to its excellent biocompatibility and chemical properties.
作用機序
The mechanism of action of N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide is not fully understood. However, it is believed that N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide can form covalent bonds with proteins and other biomolecules, leading to the formation of a stable interface between the material and the surrounding tissue. N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide has also been shown to have antioxidant properties, which may contribute to its biocompatibility.
Biochemical and Physiological Effects:
N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide has been shown to have low cytotoxicity and good biocompatibility in vitro and in vivo. However, some studies have reported that N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide can induce inflammatory responses and oxidative stress in certain cell types. The long-term effects of N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide exposure on human health are still unknown.
実験室実験の利点と制限
N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide-based materials have several advantages for lab experiments, including excellent bonding strength, low cytotoxicity, and good mechanical properties. However, N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide can be difficult to handle due to its high reactivity and volatility. In addition, N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide-based materials may require special handling and disposal procedures due to their potential toxicity.
将来の方向性
There are several future directions for research on N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide. One area of interest is the development of N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide-based materials with improved biocompatibility and mechanical properties. Another area of interest is the investigation of the long-term effects of N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide exposure on human health. Finally, the development of new synthesis methods for N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide may lead to the production of more efficient and cost-effective materials.
Conclusion:
In conclusion, N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide is a widely used chemical compound in the field of dentistry and ophthalmology due to its excellent biocompatibility and chemical properties. N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide-based materials have several advantages for lab experiments, including excellent bonding strength, low cytotoxicity, and good mechanical properties. However, N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide can induce inflammatory responses and oxidative stress in certain cell types. Further research is needed to fully understand the mechanism of action and long-term effects of N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide exposure on human health.
合成法
N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide can be synthesized through the esterification reaction of 2-hydroxyethyl methacrylate with methanol and paraformaldehyde. The reaction is catalyzed by sulfuric acid and refluxed at 60°C for several hours. The resulting product is then purified by distillation and recrystallization.
科学的研究の応用
N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide has been extensively studied for its biocompatibility and chemical properties. In dentistry, N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide is used as a component of dental adhesives and restorative materials. N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide-based materials have been shown to have excellent bonding strength, low cytotoxicity, and good mechanical properties. In ophthalmology, N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide is used as a component of contact lenses due to its high water content and oxygen permeability.
特性
IUPAC Name |
N-[4-hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-9(12)11-8-6-15-5-4-10(8,13)7-14-2/h3,8,13H,1,4-7H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQRXSQINPXMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1NC(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl](/img/structure/B2721782.png)
![(E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2721785.png)
![N-(2-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2721787.png)

![1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone](/img/structure/B2721791.png)
![N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2721792.png)
![2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2721794.png)
![4-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2721795.png)
![(3,5-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2721796.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2721798.png)


![N-(2-furylmethyl)-3-[2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2721804.png)